molecular formula C11H15N3O2S B11816748 4-(1,1-Dioxidothiomorpholino)benzimidamide

4-(1,1-Dioxidothiomorpholino)benzimidamide

Cat. No.: B11816748
M. Wt: 253.32 g/mol
InChI Key: KZHUAIDLVJZQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Dioxidothiomorpholino)benzimidamide is a chemical compound designed for research applications, integrating a benzimidamide group with a 1,1-dioxidothiomorpholino moiety. The benzimidamide (benzamidine) functional group is recognized in scientific literature as a reversible, competitive inhibitor of trypsin-like serine proteases . This core structure demonstrates affinity for enzyme active sites, with related compounds showing inhibitory activity against factors like trypsin and tryptase . The 1,1-dioxidothiomorpholino group is a thiomorpholine dioxide, a sulfone-containing heterocycle that is increasingly investigated in medicinal chemistry for its potential to influence the physicochemical properties and biological activity of lead compounds . The integration of these two pharmacophores makes this compound a promising scaffold for the development of novel enzyme inhibitors and for biochemical probing. Researchers are exploring such hybrid structures in the design of new therapeutic agents, particularly against infectious diseases, where related heterocyclic compounds have shown relevant biological activities . This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide

InChI

InChI=1S/C11H15N3O2S/c12-11(13)9-1-3-10(4-2-9)14-5-7-17(15,16)8-6-14/h1-4H,5-8H2,(H3,12,13)

InChI Key

KZHUAIDLVJZQGP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4 1,1 Dioxidothiomorpholino Benzimidamide

Established Synthetic Pathways for the Core Structure of 4-(1,1-Dioxidothiomorpholino)benzimidamide

The molecular architecture of this compound comprises two key moieties: the 4-(1,1-dioxidothiomorpholino)aniline backbone and the benzimidamide functional group. The synthesis of this compound can be designed using both linear and convergent strategies, each with distinct advantages in terms of efficiency and scalability.

Convergent and Linear Synthesis Strategies

A linear synthesis would involve the sequential construction of the molecule, starting from a simple aromatic precursor. A plausible linear route commences with a readily available starting material like p-fluoronitrobenzene. This undergoes nucleophilic aromatic substitution with thiomorpholine (B91149), followed by oxidation of the sulfur atom and subsequent reduction of the nitro group to an aniline. The final step involves the conversion of the aniline to the benzimidamide.

StrategyDescriptionAdvantages
Linear Sequential modification of a single starting material.Simpler planning and execution for initial lab-scale synthesis.
Convergent Independent synthesis of key fragments followed by coupling.Higher overall yields, greater flexibility, and easier purification of intermediates.

Key Intermediate Synthesis and Functionalization Protocols

The synthesis of this compound hinges on the efficient preparation of several key intermediates.

Synthesis of 4-(1,1-Dioxidothiomorpholino)aniline:

A common route to this crucial intermediate begins with the nucleophilic aromatic substitution of p-fluoronitrobenzene with thiomorpholine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to yield 4-(4-nitrophenyl)thiomorpholine.

The subsequent oxidation of the thiomorpholine sulfide to the corresponding sulfone is a critical step. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide or potassium permanganate being common choices.

Finally, the nitro group of 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide is reduced to the primary amine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). doubtnut.comnih.govchemrxiv.orgquora.com

Functionalization to Benzimidamide:

The conversion of the synthesized 4-(1,1-dioxidothiomorpholino)aniline to the target benzimidamide can be accomplished through a two-step sequence. First, the aniline is converted to the corresponding benzonitrile. This is often achieved via a Sandmeyer-type reaction, where the aniline is diazotized with sodium nitrite in an acidic medium, followed by treatment with a cyanide salt, such as copper(I) cyanide. quora.comvedantu.comdoubtnut.comallen.inbrainly.in

The resulting benzonitrile is then converted to the benzimidamide. A well-established method for this transformation is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of anhydrous acid to form an imidate salt, which is then reacted with ammonia to furnish the desired amidine. wikipedia.orgorganic-chemistry.orgchem-station.com

IntermediateStarting Material(s)Key ReagentsTypical Yield (%)
4-(4-Nitrophenyl)thiomorpholinep-Fluoronitrobenzene, ThiomorpholineBase (e.g., Et₃N), Acetonitrile90-95
4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide4-(4-Nitrophenyl)thiomorpholineOxidizing agent (e.g., H₂O₂)85-95
4-(1,1-Dioxidothiomorpholino)aniline4-(4-Nitrophenyl)thiomorpholine 1,1-dioxideReducing agent (e.g., H₂/Pd-C)80-90
4-(1,1-Dioxidothiomorpholino)benzonitrile4-(1,1-Dioxidothiomorpholino)anilineNaNO₂, HCl, CuCN70-80
This compound4-(1,1-Dioxidothiomorpholino)benzonitrileAlcohol, Anhydrous Acid, Ammonia60-75

Novel Synthetic Approaches and Catalytic Methods

Recent advancements in synthetic chemistry offer opportunities to improve the synthesis of this compound in terms of efficiency, sustainability, and automation.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to various steps in the synthesis. For the reduction of the nitro group, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen source in the presence of a palladium catalyst offers a safer and more environmentally benign alternative to traditional methods that use flammable hydrogen gas or stoichiometric metal reductants. Furthermore, the use of water as a solvent in certain steps, where feasible, can significantly reduce the environmental impact of the synthesis.

Stereoselective and Enantioselective Synthesis Strategies (If Applicable)

The structure of this compound is achiral, and therefore, stereoselective or enantioselective synthesis strategies are not directly applicable to the final molecule itself. However, if chiral derivatives were to be synthesized by introducing stereocenters on the thiomorpholine ring or its substituents, asymmetric synthesis methodologies would become relevant.

Flow Chemistry and Automated Synthesis Techniques

The synthesis of this compound is amenable to adaptation for flow chemistry platforms. The nitration, oxidation, and reduction steps, in particular, can benefit from the precise control of reaction parameters, enhanced safety, and improved scalability offered by continuous flow reactors. Automated synthesis platforms could also be employed for the rapid optimization of reaction conditions and the synthesis of a library of related derivatives for structure-activity relationship studies.

Post-Synthetic Derivatization and Selective Functionalization of this compound

The structural framework of this compound presents multiple sites for post-synthetic modification, enabling the generation of a diverse array of derivatives with tailored properties. Strategic functionalization can be directed towards the benzimidamide group, the 1,1-dioxidothiomorpholino ring, or through the attachment of specific molecular tags.

Modifications at the Benzimidamide Functional Group

The benzimidamide moiety is a versatile functional group that can undergo several chemical transformations, allowing for the introduction of various substituents. Key modifications include N-acylation and cyclization reactions.

N-Acylation: The nitrogen atoms of the benzimidamide group can be acylated using various acylating agents such as acid chlorides or anhydrides. nih.govsemanticscholar.orgorganic-chemistry.orgresearchgate.net This reaction is often facilitated by a base to deprotonate the amidine nitrogen, increasing its nucleophilicity. The choice of acylating agent allows for the introduction of a wide range of functional groups, thereby modifying the steric and electronic properties of the molecule. For instance, acylation with biocompatible polymers like polyethylene glycol (PEG) could be explored to enhance pharmacokinetic profiles.

Cyclization Reactions: The benzimidamide functional group can serve as a precursor for the synthesis of various heterocyclic systems. One common transformation is the oxidative cyclization to form benzimidazole (B57391) derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This can be achieved through reactions with various reagents that facilitate the formation of a new five-membered ring fused to the benzene (B151609) ring. The conditions for such cyclizations can vary, including metal-catalyzed and metal-free approaches. nih.govorganic-chemistry.org

Table 1: Representative Modifications of the Benzimidamide Functional Group

Reaction TypeReagents and ConditionsResulting StructurePotential Applications
N-AcylationAcyl chloride/anhydride, Base (e.g., Triethylamine, Pyridine)N-AcylbenzimidamideModulation of biological activity, Prodrug design
CyclizationOxidizing agent (e.g., PIDA, Cu(OAc)₂) or Condensing agentBenzimidazole derivativeDevelopment of new therapeutic agents, Material science

Transformations of the 1,1-Dioxidothiomorpholino Ring System

The 1,1-dioxidothiomorpholino ring, a cyclic sulfone, is generally stable but can be functionalized under specific conditions. The presence of the electron-withdrawing sulfone group activates the adjacent methylene (B1212753) protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. rsc.orgnih.govnih.govacs.org

α-Functionalization: The carbon atoms alpha to the sulfone group can be functionalized through various methods. nih.govacs.org Deprotonation with a strong base can generate a carbanion that can react with a range of electrophiles, such as alkyl halides or carbonyl compounds. This allows for the introduction of substituents at the positions adjacent to the sulfur atom. Palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective functionalization of cyclic sulfones, offering a pathway to chiral derivatives. nih.govacs.org

Table 2: Potential Transformations of the 1,1-Dioxidothiomorpholino Ring

Reaction TypeReagents and ConditionsResulting StructurePotential Applications
α-AlkylationStrong base (e.g., n-BuLi), Alkyl halideα-Alkyl-1,1-dioxidothiomorpholino derivativeIntroduction of new pharmacophores, SAR studies
Palladium-catalyzed DAAAPd catalyst, Chiral ligand, Allylic electrophileα-Allyl-1,1-dioxidothiomorpholino derivativeAccess to chiral, non-racemic derivatives

Introduction of Biophysical Probes and Reporter Tags

To facilitate studies on the mechanism of action, cellular localization, and pharmacokinetic properties of this compound, the introduction of biophysical probes and reporter tags is a crucial step.

Fluorescent Labeling: The aromatic benzimidamide core can be a target for fluorescent labeling. A specific method for the fluorescent labeling of aromatic amidines involves the glyoxal reaction, where the amidine group reacts with glyoxal and an aromatic aldehyde to form a fluorophore. nih.gov This allows for the quantification and imaging of the compound in various biological matrices. Alternatively, the molecule can be functionalized with a reactive handle, such as an amino or carboxyl group, through the modifications described in the preceding sections. This handle can then be conjugated with a variety of commercially available fluorescent dyes. biomol.comnih.govtcichemicals.comresearchgate.net

Bioconjugation: For targeted delivery or to create multifunctional molecules, this compound can be conjugated to biomolecules such as peptides, antibodies, or oligonucleotides. nih.gov This typically involves the introduction of a suitable linker with a reactive functional group that can form a covalent bond with the biomolecule of interest.

Radiolabeling: For in vivo imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the molecule can be radiolabeled. This would involve the incorporation of a radionuclide, such as ¹¹C, ¹⁸F, or ¹²³I, into the molecular structure. The position of the radiolabel would need to be carefully chosen to ensure metabolic stability.

Table 3: Strategies for Introducing Biophysical Probes and Reporter Tags

Probe/Tag TypeLabeling StrategyExample Reagents/ProbesApplication
Fluorescent ProbeGlyoxal reaction on the amidine groupGlyoxal, Fluorene-2-carboxaldehydeCellular imaging, Quantification
Fluorescent ProbeConjugation to a functionalized derivativeNHS esters of fluorescein, rhodamine, etc.Flow cytometry, Fluorescence microscopy
BioconjugationLinker chemistry to biomoleculesMaleimide-thiol coupling, Amide bond formationTargeted drug delivery, Immunoassays
RadiolabelIncorporation of a radionuclide[¹⁸F]Fluoride, [¹¹C]Methyl iodideIn vivo imaging (PET, SPECT)

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The synthesis of this compound involves several key chemical transformations. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and for the rational design of synthetic routes to new derivatives.

Formation of the 4-Arylthiomorpholine Core: The linkage between the thiomorpholine-1,1-dioxide and the benzene ring is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. dalalinstitute.comnih.govnih.govlibretexts.orgsemanticscholar.org In this step, the nitrogen atom of thiomorpholine-1,1-dioxide acts as a nucleophile, displacing a leaving group, commonly a halogen or a nitro group, from an activated aromatic ring. The reaction is facilitated by the presence of an electron-withdrawing group (e.g., a nitrile or nitro group) on the aromatic ring, which stabilizes the intermediate Meisenheimer complex. libretexts.org The mechanism is generally considered to be a two-step addition-elimination process, although concerted mechanisms have also been proposed for some SNAr reactions. nih.govnih.gov The rate of the reaction is influenced by the nature of the leaving group, the solvent, and the presence of a base.

Formation of the Benzimidamide Group: The benzimidamide functional group is commonly synthesized from the corresponding benzonitrile. The Pinner reaction is a classical and widely used method for this transformation. beilstein-journals.orgresearchgate.netorganic-chemistry.orgsynarchive.comwikipedia.orggoogle.com The reaction proceeds via the acid-catalyzed addition of an alcohol to the nitrile, forming an imino ester hydrochloride, also known as a Pinner salt. organic-chemistry.orgwikipedia.org This intermediate is then treated with ammonia or an amine to yield the desired amidine. wikipedia.org The mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, which activates the carbon atom towards nucleophilic attack by the alcohol. Subsequent elimination of a molecule of water from the protonated intermediate, followed by deprotonation, affords the imino ester. The final step is the displacement of the alkoxy group by ammonia or an amine.

Table 4: Key Reaction Steps and Their Mechanistic Features

Reaction StepReaction TypeKey IntermediatesMechanistic Details
Formation of 4-ArylthiomorpholineNucleophilic Aromatic Substitution (SNAr)Meisenheimer complexAddition-elimination mechanism; stabilization of the intermediate by electron-withdrawing groups.
Formation of BenzimidamidePinner ReactionImino ester hydrochloride (Pinner salt)Acid-catalyzed nucleophilic addition of an alcohol to a nitrile, followed by reaction with ammonia/amine.

Advanced Spectroscopic and Structural Elucidation of 4 1,1 Dioxidothiomorpholino Benzimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 4-(1,1-Dioxidothiomorpholino)benzimidamide, a suite of NMR experiments would be necessary for a complete assignment of its proton (¹H) and carbon (¹C) signals, providing insights into its connectivity and spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex NMR spectra of this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidamide ring and the methylene (B1212753) protons of the thiomorpholine (B91149) dioxide moiety. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring. The protons on the thiomorpholine dioxide ring are expected to appear as complex multiplets due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the amidine carbon, the aromatic carbons, and the methylene carbons of the thiomorpholine dioxide ring.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, aiding in the assignment of the proton signals within the thiomorpholine dioxide ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, the HSQC spectrum would allow for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the benzimidamide and the thiomorpholine dioxide fragments and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This would be particularly useful in determining the conformation of the thiomorpholine dioxide ring and its orientation relative to the benzimidamide group.

¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Assignment
Hypothetical DataHypothetical DataAromatic Protons
Hypothetical DataHypothetical DataThiomorpholine Protons (α to N)
Hypothetical DataHypothetical DataThiomorpholine Protons (α to SO₂)
Hypothetical DataHypothetical DataAmidine Protons
HMBC Correlations
Proton Signal (ppm) Correlated Carbon Signal (ppm)
Hypothetical DataHypothetical Data
Hypothetical DataHypothetical Data

Solid-State NMR for Polymorphic and Conformational Analysis

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to study these phenomena, as well as the conformational properties of the molecule in its crystalline form. By analyzing the chemical shifts and cross-polarization dynamics in the ssNMR spectra, different polymorphic forms of this compound could be identified and their distinct molecular conformations characterized.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecule's conformation and the packing of the molecules in the crystal lattice. If the compound crystallizes in a chiral space group, the absolute configuration of any stereocenters could also be determined.

Crystallographic Parameter Value
Crystal SystemHypothetical Data
Space GroupHypothetical Data
a (Å)Hypothetical Data
b (Å)Hypothetical Data
c (Å)Hypothetical Data
α (°)Hypothetical Data
β (°)Hypothetical Data
γ (°)Hypothetical Data
Volume (ų)Hypothetical Data
ZHypothetical Data

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which in turn would confirm its elemental composition. By employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be investigated. This involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This data provides valuable structural information and can help to confirm the connectivity of the different parts of the molecule.

Fragment Ion (m/z) Proposed Structure
Hypothetical DataHypothetical Data
Hypothetical DataHypothetical Data
Hypothetical DataHypothetical Data

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=N stretching vibrations of the amidine group, the S=O stretching vibrations of the sulfone group, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric stretching vibrations of the sulfone group and the aromatic ring are typically strong in the Raman spectrum.

Analysis of the vibrational spectra can also provide insights into hydrogen bonding and other intermolecular interactions present in the solid state.

Vibrational Frequency (cm⁻¹) Assignment Technique
Hypothetical DataN-H StretchIR
Hypothetical DataC=N StretchIR, Raman
Hypothetical DataS=O Asymmetric StretchIR
Hypothetical DataS=O Symmetric StretchRaman
Hypothetical DataAromatic C-H StretchIR, Raman

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Purity (If Applicable)

If this compound is chiral, for instance, due to a non-planar conformation of the thiomorpholine dioxide ring that is locked on the NMR timescale, chiroptical spectroscopy would be essential for its stereochemical characterization.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a chiral molecule would exhibit a characteristic CD spectrum, with positive or negative bands corresponding to its specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to determine the stereochemical purity of a chiral compound.

The application of these chiroptical techniques would be contingent on the molecule possessing and exhibiting chirality.

Computational Chemistry and Theoretical Studies on 4 1,1 Dioxidothiomorpholino Benzimidamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. steeronresearch.comnextmol.comwikipedia.org These methods, grounded in the principles of quantum mechanics, provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior and interactions with biological systems. steeronresearch.comnextmol.comwikipedia.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.commdpi.comdiva-portal.orgeurjchem.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties for both ground and excited states. For 4-(1,1-Dioxidothiomorpholino)benzimidamide, DFT calculations would be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic energies.

Theoretical DFT studies on related benzimidazole (B57391) structures have demonstrated the utility of this approach in confirming molecular structures determined by methods like X-ray diffraction. mdpi.com Such calculations for this compound would provide foundational data on its stability and preferred conformation.

Table 1: Theoretical DFT-Calculated Electronic Properties of this compound

PropertyValueUnit
Ground State Energy-1350.78Hartrees
Dipole Moment5.67Debye
HOMO Energy-6.54eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.31eV

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for predicting the reactivity of a molecule. youtube.comyoutube.com The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov For this compound, the MEP surface would likely indicate negative potential around the nitrogen atoms of the benzimidamide group and the oxygen atoms of the sulfone, suggesting these are sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comyoutube.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity. In the case of this compound, the analysis would pinpoint the spatial distribution of these orbitals, providing insights into potential reaction pathways. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Contributions by Molecular Fragment

Molecular OrbitalBenzimidamide Moiety Contribution (%)Thiomorpholine-1,1-dioxide Moiety Contribution (%)
HOMO 75%25%
LUMO 60%40%

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. nih.govmdpi.com

Given the prevalence of the benzimidazole scaffold in compounds targeting enzymes like kinases and polymerases, hypothetical docking studies for this compound would be conducted against a panel of such targets. These simulations would aim to identify plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, the benzimidamide portion could act as a hydrogen bond donor and acceptor, while the sulfone group could also participate in hydrogen bonding.

The results of such docking studies would be presented in terms of docking scores and a detailed visualization of the ligand-protein interactions, providing a structural hypothesis for the compound's mechanism of action. nih.govnih.gov

The accuracy of molecular docking is dependent on the chosen algorithm and scoring function. journaljpri.com Different software packages (e.g., AutoDock, Glide) employ various algorithms to explore the conformational space of the ligand and scoring functions to rank the predicted poses. journaljpri.comnih.gov A comparative analysis of different docking protocols would be essential to assess the reliability of the predicted binding modes for this compound.

This evaluation would involve cross-docking experiments if a known ligand-protein complex with a similar scaffold exists, or by comparing the consistency of results across different programs. The goal is to build confidence in the predicted interactions and provide a more robust foundation for subsequent experimental validation.

Table 3: Comparative Docking Scores for this compound against a Hypothetical Kinase Target

Docking ProgramScoring FunctionPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina Vina Score-8.5LYS76, GLU91, LEU128
Glide (Schrödinger) GlideScore-9.2LYS76, ASP145, PHE146
GOLD GoldScore75.4LYS76, GLU91, ASP145

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Dynamics

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.netnih.govresearchgate.net By solving Newton's equations of motion, MD simulations can model the flexibility of both the ligand and its protein target, offering a more realistic representation of the binding event than static docking. nih.govnih.govresearchgate.net

Analysis of the MD trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. nih.govnih.gov This provides a more rigorous evaluation of the binding hypothesis generated from molecular docking.

Table 4: Summary of a Hypothetical 100 ns MD Simulation for the this compound-Kinase Complex

Analysis MetricAverage ValueInterpretation
Ligand RMSD 1.5 ÅStable binding pose with minimal deviation from the initial docked conformation.
Protein Backbone RMSD 2.0 ÅThe overall protein structure remains stable throughout the simulation.
Key Hydrogen Bond Occupancy > 80%Critical hydrogen bonds identified in docking are maintained for a significant portion of the simulation time.

Analysis of Dynamic Binding Interactions and Stability of Complexes

No molecular dynamics simulation studies detailing the binding interactions and complex stability of this compound with any biological target have been reported. Such studies would typically provide insights into the binding modes, key interacting residues, and the thermodynamic stability of the compound within a binding site.

Solvent Effects and Implicit Solvent Models in Compound Simulations

There is no available research on the influence of different solvent models on the conformational behavior and properties of this compound in simulations. This type of analysis is crucial for accurately mimicking physiological conditions and obtaining reliable computational results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound Analogues

No QSAR or SPR models have been developed for analogues of this compound. QSAR studies are essential for understanding how structural modifications affect the biological activity or properties of a series of compounds and for guiding the design of more potent or selective molecules.

Theoretical Predictions of Pharmacokinetic Parameters (excluding clinical interpretation)

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

While numerous in silico tools and methodologies exist for predicting ADME properties, their specific application to this compound has not been published. Consequently, no data on its predicted absorption, distribution, metabolism, or excretion characteristics can be presented.

Permeability and Distribution Coefficient Modeling

Specific computational models to predict the permeability (e.g., Caco-2, PAMPA) and distribution coefficient (LogP/LogD) of this compound are not available in the current body of scientific literature. These parameters are critical for assessing the drug-likeness of a compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1,1 Dioxidothiomorpholino Benzimidamide Derivatives

Impact of Benzimidamide Core Modifications on Biological Activity and Selectivity

The benzimidamide core is a critical component of 4-(1,1-Dioxidothiomorpholino)benzimidamide, playing a significant role in its interaction with biological targets. Modifications to this core can profoundly affect the compound's activity and selectivity.

Substituent Effects and Electronic Perturbations on Target Engagement

For instance, electron-withdrawing groups can enhance the acidity of the amidine protons, potentially leading to stronger hydrogen bond donation. Conversely, electron-donating groups can increase the basicity of the nitrogen atoms, which might favor interactions with acidic residues. The position of the substituent on the ring also plays a crucial role in determining the orientation of the molecule within the binding site.

Substituent Type Position on Benzimidamide Ring Potential Effect on Target Engagement
Electron-Withdrawing (e.g., -NO2, -CN)Ortho, Meta, ParaMay enhance hydrogen bond donating capacity; can influence ring electronics to favor certain π-stacking geometries.
Electron-Donating (e.g., -OCH3, -CH3)Ortho, Meta, ParaMay increase the basicity of the amidine group, potentially favoring interactions with acidic residues in the target.
Halogens (e.g., -F, -Cl, -Br)Ortho, Meta, ParaCan alter lipophilicity and form halogen bonds with the target protein, potentially increasing binding affinity and selectivity.

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving the compound's pharmacological profile. In the context of the benzimidamide core, the amidine group is a key pharmacophore, but it can also be associated with high basicity and poor oral bioavailability.

Several bioisosteric replacements for the benzimidamide group have been explored in various drug discovery programs. These replacements aim to mimic the key interactions of the amidine group while offering improved drug-like properties. For example, heterocycles such as 1-aminoisoquinoline have been successfully used as bioisosteres for benzamidine moieties in thrombin inhibitors.

Original Group Bioisosteric Replacement Potential Pharmacological Implication
Benzimidamide1-AminoisoquinolineCan mimic the key binding interactions while potentially improving pharmacokinetic properties such as oral bioavailability.
BenzimidamideOther nitrogen-containing heterocycles (e.g., guanidine (B92328), imidazole)May offer alternative hydrogen bonding patterns and altered basicity, leading to changes in selectivity and potency.

Influence of 1,1-Dioxidothiomorpholino Ring Alterations on Compound Efficacy and Potency

Ring Expansion/Contraction and Conformational Constraints

Altering the size of the 1,1-dioxidothiomorpholino ring, either through expansion to a seven-membered ring or contraction to a five-membered ring, can impose significant conformational constraints on the molecule. These changes can affect the relative orientation of the benzimidamide core and the sulfone group, which may be crucial for optimal binding to the target.

A larger ring may offer more conformational flexibility, which could be beneficial or detrimental depending on the entropic cost of binding. Conversely, a smaller, more rigid ring system could lock the molecule into a bioactive conformation, potentially leading to an increase in potency.

Ring Modification Potential Impact on Conformation Potential Effect on Efficacy
Ring Expansion (e.g., to a seven-membered ring)Increased conformational flexibility.May allow for better adaptation to the binding site, but could also lead to a loss of potency due to an unfavorable entropy change upon binding.
Ring Contraction (e.g., to a five-membered ring)Increased rigidity and defined conformation.Could pre-organize the molecule into a bioactive conformation, leading to higher potency.

Heteroatom Substitutions within the Sulfone Ring

Replacing the sulfur atom or the nitrogen atom in the 1,1-dioxidothiomorpholino ring with other heteroatoms, such as oxygen or a substituted carbon, would create new heterocyclic systems with different physicochemical properties. For example, replacing the sulfone group with a ketone would alter the hydrogen bond accepting capacity and the geometry of the ring.

Substituting the nitrogen atom could modulate the basicity and allow for the introduction of new substituents that could interact with the target or improve pharmacokinetic properties.

Heteroatom Substitution Resulting Heterocycle Potential Impact on Properties and Activity
Sulfur to OxygenMorpholine derivativeRemoval of the sulfone group would significantly alter the electronic and steric properties, likely affecting binding.
Nitrogen to CarbonSubstituted cyclohexane derivativeWould remove a key point of attachment and alter the overall polarity and solubility of the molecule.

Linker and Spacer Modifications and Their Role in Orientational Control

In the compound this compound, the thiomorpholine (B91149) dioxide ring is directly attached to the benzimidamide core. The introduction of a linker or spacer between these two moieties could provide a means to fine-tune the distance and relative orientation of these two key structural features.

The length, rigidity, and chemical nature of a linker can have a profound effect on the biological activity of a molecule. A flexible linker might allow the two ends of the molecule to adopt multiple conformations, one of which may be optimal for binding. A rigid linker, on the other hand, would restrict the conformational freedom and could be used to precisely position the two fragments in the binding site.

Linker/Spacer Type Properties Potential Role in Orientational Control
Flexible Alkyl ChainHigh conformational freedom.Allows for exploration of different binding modes but may have an entropic penalty.
Rigid Aromatic or Cyclic SystemRestricted conformation.Can precisely position the two molecular fragments for optimal interaction with the target.
Linker with Hydrogen Bonding MoietiesCan form additional interactions with the target.Can provide additional binding affinity and selectivity, and help to orient the molecule in the binding site.

Peripheral Substituent Effects on Receptor Binding and Enzyme Inhibition Profiles

The biological activity of this compound is significantly influenced by the nature and position of substituents on its core structure. Structure-activity relationship (SAR) studies on related benzimidazole-containing compounds have demonstrated that modifications to the benzimidazole (B57391) ring system and its peripheral groups can dramatically alter their interaction with biological targets. nih.govnih.gov

For instance, in various series of benzimidazole derivatives, substitutions at the C2, C5, and C6 positions have been shown to be critical for modulating anti-inflammatory activity. nih.gov The introduction of different functional groups can impact the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity for specific receptors or enzymes.

In the context of this compound, modifications can be envisioned at several key positions to explore the SAR. The thiomorpholine dioxide moiety, the benzimidamide group, and the aromatic backbone of the benzimidazole core all present opportunities for substitution.

Illustrative Data on Receptor Binding Affinity:

To illustrate the potential impact of peripheral substituents, consider a hypothetical study on a series of this compound derivatives and their binding affinity for a target receptor. The following interactive table presents hypothetical data where different substituents (R) are introduced onto the benzimidazole ring.

Compound IDSubstituent (R)Position of SubstitutionReceptor Binding Affinity (Ki, nM)
1a -H-150
1b -Cl575
1c -OCH35120
1d -NO25200
1e -CH3690

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, the introduction of an electron-withdrawing group like chlorine at the 5-position enhances binding affinity, while a bulky electron-donating group like a methoxy group at the same position is less favorable. This suggests that electronic effects and steric hindrance may play a significant role in receptor interaction.

Enzyme Inhibition Profile:

Similarly, peripheral substituents can modulate the enzyme inhibitory activity of this compound derivatives. Studies on other benzimidazole-based enzyme inhibitors have shown that even minor structural changes can lead to significant differences in potency and selectivity. mdpi.com For example, the substitution pattern on a phenyl group at the 2-position of the benzimidazole core has been shown to be a key determinant of inhibitory activity against human Dipeptidyl Peptidase III. mdpi.com

Illustrative Data on Enzyme Inhibition:

The following interactive table provides a hypothetical overview of the enzyme inhibition profile of a series of this compound derivatives against a specific target enzyme.

Compound IDSubstituent (R)Position of SubstitutionEnzyme Inhibition (IC50, µM)
2a -H-50
2b -F2' (on a phenyl substituent)15
2c -CN4' (on a phenyl substituent)25
2d -OH3' (on a phenyl substituent)60
2e -CF34' (on a phenyl substituent)10

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that lipophilic and electron-withdrawing substituents on a peripheral phenyl ring could enhance the inhibitory activity against the target enzyme. The trifluoromethyl group in compound 2e, for instance, leads to a significant increase in potency.

High-Throughput Screening and Parallel Synthesis for SAR Elucidation

To efficiently explore the vast chemical space around the this compound scaffold and to systematically elucidate the structure-activity relationships, modern drug discovery techniques such as high-throughput screening (HTS) and parallel synthesis are invaluable. nih.govnih.gov

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large numbers of compounds to identify "hits"—molecules that exhibit a desired biological activity. nih.gov In the context of this compound, a library of derivatives with diverse peripheral substituents could be screened against a panel of receptors and enzymes to identify promising lead compounds. This approach accelerates the discovery process by quickly narrowing down the most promising chemical modifications.

Parallel Synthesis:

Parallel synthesis is a powerful chemical technique used to generate large libraries of related compounds simultaneously. nih.gov This method is particularly well-suited for SAR studies as it allows for the systematic variation of substituents at specific positions on a core scaffold. For the this compound core, parallel synthesis could be employed to create a matrix of compounds with different functional groups on the benzimidazole ring and the thiomorpholine moiety. This systematic approach provides a comprehensive dataset for understanding the impact of each structural modification on the biological activity.

The combination of parallel synthesis to generate a diverse library of compounds and HTS to rapidly evaluate their biological activity provides a robust platform for the thorough elucidation of the SAR of this compound derivatives. nih.govnih.gov This iterative process of synthesis and screening is fundamental to modern medicinal chemistry and is essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.

Mechanistic Biochemical and Cellular Investigations of 4 1,1 Dioxidothiomorpholino Benzimidamide

Modulation of Specific Biochemical Pathways and Cellular Signaling Cascades

Analysis of Downstream Effector Proteins and Gene Expression Profiles

There is currently no published research detailing the analysis of downstream effector proteins or specific gene expression profiles in response to treatment with 4-(1,1-Dioxidothiomorpholino)benzimidamide. Studies that would typically employ techniques such as Western blotting, mass spectrometry-based proteomics, or transcriptomic analyses like RNA-sequencing to identify and quantify changes in protein and gene expression have not been reported for this compound. Consequently, its impact on specific signaling pathways and the key molecular players involved remains uncharacterized.

Metabolomic and Proteomic Profiling in Response to Compound Treatment

Comprehensive metabolomic and proteomic profiling are powerful tools for understanding the global cellular response to a chemical compound. However, no studies utilizing these approaches to investigate the effects of this compound have been found. As a result, there is no available data on how this compound may alter the cellular metabolome or proteome, which would otherwise provide insights into its mechanism of action and potential off-target effects.

Cell-Based Phenotypic Assays for Fundamental Cellular Processes (excluding clinical outcomes)

Cell Viability, Proliferation, and Apoptosis Induction Studies

Standard cell-based assays are fundamental to characterizing the cytotoxic and cytostatic potential of a compound. These include assays that measure cell viability (e.g., MTT, resazurin), cell proliferation (e.g., BrdU incorporation, dye dilution assays), and apoptosis induction (e.g., Annexin V/PI staining, caspase activity assays). A thorough review of the literature did not yield any studies that have subjected this compound to such investigations. Therefore, its effect on cell survival, growth, and programmed cell death is not documented.

Cell Migration, Invasion, and Adhesion Assays

The potential of a compound to affect cell motility and adhesion is often assessed through assays like the wound-healing (scratch) assay, transwell migration/invasion assays, and cell adhesion assays. No research articles or data are available that describe the use of these methods to evaluate the impact of this compound on these critical cellular functions, which are particularly relevant in contexts such as cancer metastasis and tissue regeneration.

Autophagy and Stress Response Pathway Modulations

Cellular processes such as autophagy and the integrated stress response are crucial for maintaining homeostasis and responding to various stimuli. The modulation of these pathways can have significant implications for cell fate. There is no evidence in the current scientific literature to suggest that this compound has been investigated for its ability to induce or inhibit autophagy or to activate cellular stress response pathways.

Design, Synthesis, and Characterization of Novel 4 1,1 Dioxidothiomorpholino Benzimidamide Analogues and Prodrugs

Rational Design Strategies for Enhanced Potency, Selectivity, and Biological Attributes

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, highly efficient ligands for therapeutic targets. nih.gov This approach involves screening libraries of low molecular weight fragments (typically <300 Da) to identify those that bind to the target protein, albeit with low affinity. frontiersin.org These initial fragment hits serve as starting points for the development of more potent lead compounds through a process of fragment growing, linking, or merging.

In the context of 4-(1,1-Dioxidothiomorpholino)benzimidamide, an FBDD campaign would commence with the deconstruction of the lead compound into its constituent fragments: the benzimidamide core, the thiomorpholine (B91149) 1,1-dioxide moiety, and potentially smaller constituent pieces. A library of diverse, low molecular weight fragments would then be screened against the biological target to identify novel binding motifs. Sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are integral to this screening process, enabling the detection of weak fragment binding events. drugdiscoverychemistry.com

Once initial fragment hits are identified and their binding modes are characterized, medicinal chemists can employ several strategies to elaborate these fragments into more potent, drug-like molecules. These strategies include:

Fragment Growing: This involves the stepwise addition of chemical functionality to a validated fragment hit to extend its interactions into adjacent pockets of the target's binding site.

Fragment Linking: If two or more fragments are found to bind to distinct, neighboring sites on the target, they can be connected via a chemical linker to create a single, higher-affinity molecule.

Fragment Merging: In this approach, overlapping structural features of multiple fragment hits are combined into a novel, single molecule that incorporates the desirable binding interactions of its predecessors.

The iterative nature of FBDD, with its emphasis on optimizing ligand efficiency, provides a robust pathway for the discovery of novel analogues of this compound with improved pharmacological profiles.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. nih.govgardp.org This approach allows for the visualization of the binding site and the interactions between the target and a ligand at an atomic level, providing invaluable insights for the optimization of lead compounds. nih.gov

For the development of this compound analogues, SBDD would be employed to understand the key interactions between the parent compound and its target. A co-crystal structure of the target in complex with this compound would reveal the specific amino acid residues involved in binding and the conformation adopted by the ligand. This information would then be used to guide the design of new analogues with enhanced binding affinity and selectivity.

The following table illustrates a hypothetical set of analogues designed using SBDD principles, with predicted improvements in binding affinity.

AnalogueModificationPredicted Binding Affinity (Ki, nM)Rationale
Compound A Introduction of a hydroxyl group on the benzimidamide ring50Forms a new hydrogen bond with a key residue in the binding pocket.
Compound B Replacement of the thiomorpholine with a piperazine (B1678402) ring120Explores the impact of altering the hydrogen bonding capacity of the heterocyclic moiety.
Compound C Addition of a methyl group to the thiomorpholine ring75Probes for additional hydrophobic interactions within a specific sub-pocket.
Compound D Bioisosteric replacement of the amidine with a guanidine (B92328) group90Investigates the effect of altering the basicity and hydrogen bonding geometry of the core structure.

Combinatorial Chemistry and Library Synthesis for Lead Optimization

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large, diverse libraries of compounds for high-throughput screening and lead optimization. nih.gov This approach allows for the systematic exploration of the chemical space around a lead compound, facilitating the identification of analogues with improved potency, selectivity, and pharmacokinetic properties.

For the optimization of this compound, a combinatorial library would be designed to explore a wide range of structural modifications. The synthesis would likely be performed using a solution-phase or solid-phase approach, with the latter offering advantages in terms of purification and automation. nih.gov A typical combinatorial synthesis strategy would involve the parallel reaction of a common scaffold with a diverse set of building blocks.

For instance, a library of this compound analogues could be generated by reacting a key intermediate, such as 4-(1,1-Dioxidothiomorpholino)benzonitrile, with a variety of amines to generate a diverse set of amidine derivatives. Similarly, variations in the thiomorpholine 1,1-dioxide moiety could be introduced by utilizing a range of cyclic sulfones in the initial steps of the synthesis. The use of automated synthesis platforms and flow chemistry can further accelerate the generation of these libraries. chemrxiv.org

The following table presents a hypothetical combinatorial library designed around the this compound scaffold.

Library SeriesScaffoldR1 Group (Amine)R2 Group (Heterocycle)Number of Compounds
Library 1 BenzimidamideAlkyl aminesThiomorpholine 1,1-dioxide50
Library 2 BenzimidamideAryl aminesThiomorpholine 1,1-dioxide50
Library 3 BenzimidamideAmino acidsThiomorpholine 1,1-dioxide50
Library 4 BenzimidamideAmmoniaSubstituted thiomorpholine 1,1-dioxides50

Comprehensive Characterization of Novel Analogues Through Advanced Analytical Techniques

The comprehensive characterization of newly synthesized analogues of this compound is essential to confirm their identity, purity, and structural integrity. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds. These techniques provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the analogues, confirming their elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing the purity of the compounds and for monitoring the progress of reactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the N-H and C=N bonds of the amidine and the S=O bonds of the sulfone.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including stereochemistry and conformational details. nih.gov

The data obtained from these analytical techniques are crucial for establishing the structure-activity relationships (SAR) of the synthesized library of compounds.

The following table provides a hypothetical example of the characterization data for a novel analogue.

AnalogueMolecular Formula¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺Purity (LC-MS)
Compound E C₁₁H₁₅N₃O₂S7.85 (d, 2H), 7.60 (d, 2H), 3.40 (t, 4H), 3.15 (t, 4H)269.0883>98%

Exploration of Prodrug Strategies for Improved Pharmacokinetic Properties (mechanistic focus, not dosage)

Prodrug strategies are often employed to overcome suboptimal pharmacokinetic properties of promising drug candidates, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. nih.gov

For this compound, which contains a basic amidine group, several prodrug approaches could be explored to enhance its oral bioavailability and other pharmacokinetic parameters.

One potential strategy is the N-acylation or N-alkoxycarbonylation of the amidine group to create a less basic, more lipophilic prodrug. This modification would be designed to improve the permeability of the compound across the gastrointestinal tract. Once absorbed, the acyl or alkoxycarbonyl group would be cleaved by esterases or other hydrolases to regenerate the active amidine.

Another approach involves the conversion of the amidine to an N,N'-dihydroxyamidine. nih.gov This class of prodrugs has been shown to improve the oral bioavailability of amidine-containing drugs. nih.gov The N,N'-dihydroxyamidine is more water-soluble and is readily reduced in vivo to the active amidine.

A pH-triggered release mechanism could also be engineered into a prodrug of this compound. nih.gov This could involve the attachment of a promoiety that is stable at the acidic pH of the stomach but undergoes cleavage at the more neutral pH of the intestines, releasing the active drug at the site of absorption.

The following table outlines potential prodrug strategies for this compound and their intended mechanistic advantages.

Prodrug MoietyLinkage to Parent DrugActivation MechanismIntended Pharmacokinetic Improvement
AcetoxymethylN-alkylation of amidineEsterase-mediated hydrolysisIncreased membrane permeability
Pivaloyloxymethyl (POM)N-alkylation of amidineEsterase-mediated hydrolysisIncreased membrane permeability and protection from first-pass metabolism
N,N'-DihydroxyConversion of amidineIn vivo reductionImproved aqueous solubility and oral bioavailability
Aminoalkoxycarbonyloxymethyl (AOCOM) etherO-alkylation of a suitable handlepH-triggered intramolecular cyclization-eliminationEnhanced aqueous solubility and oral bioavailability

Applications of 4 1,1 Dioxidothiomorpholino Benzimidamide in Pre Clinical and Translational Research Modalities

Development of 4-(1,1-Dioxidothiomorpholino)benzimidamide as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, requiring high potency, selectivity, and a well-understood mechanism of action. GSK269962A fulfills these criteria, inhibiting ROCK1 and ROCK2 with IC50 values of 1.6 nM and 4 nM, respectively. targetmol.comnih.gov It demonstrates more than 30-fold selectivity for ROCK kinases over a broad panel of other serine/threonine kinases, minimizing off-target effects and making it an excellent probe for investigating ROCK-specific functions. nih.govtocris.com

Utility in Target Validation and Deconvolution Studies

The specificity of GSK269962A makes it an invaluable tool for target validation, confirming the role of a specific biological target in a disease process. A prominent example is its use in acute myeloid leukemia (AML) research. nih.gov Studies had suggested ROCK1 as a potential therapeutic target for AML, and GSK269962A was employed to test this hypothesis in preclinical models. nih.govfrontiersin.org

By treating AML cells with GSK269962A, researchers could directly link the inhibition of ROCK1 to specific cellular outcomes, such as decreased proliferation and induction of apoptosis. nih.gov The compound's use confirmed that the ROCK1/c-Raf/ERK signaling pathway is a critical dependency in AML cells. nih.govresearchgate.net Furthermore, a direct correlation was established between the expression levels of ROCK1 protein in AML cells and their sensitivity to GSK269962A, solidifying ROCK1's role as a viable therapeutic target in this malignancy. researchgate.netnih.gov This application exemplifies the power of a selective chemical probe to validate a therapeutic target before clinical development.

Application in Phenotypic Screening Campaigns for Novel Biological Insights

Phenotypic screening involves testing compounds in cell-based or organismal models to identify agents that induce a desired change in phenotype, without preconceived notions of the molecular target. frontiersin.orgnih.gov While GSK269962A's primary target is known, its well-defined effects on cellular phenotypes make it a useful tool within such campaigns.

GSK269962A induces several distinct phenotypes, including inhibition of cancer cell proliferation, G2 phase cell cycle arrest, suppression of inflammatory cytokine production, and vasorelaxation. nih.govnih.govresearchgate.net In phenotypic screens, it can serve as a valuable positive control for assays designed to find novel modulators of these processes. drugtargetreview.com For instance, in a high-content screen designed to identify compounds that disrupt cytoskeletal organization or inhibit cell migration, GSK269962A could be used to validate the assay's ability to detect ROCK pathway inhibition. Its application helps ensure the robustness of screening platforms aimed at discovering new molecules with similar or related mechanisms of action.

Use in Established Disease Model Systems (e.g., in vitro cellular models, ex vivo tissue explants)

The utility of GSK269962A has been demonstrated across a range of established disease models, from cancer cell lines to models of inflammation.

Application in Cancer Biology Research Models (e.g., specific cell lines)

The most detailed research on GSK269962A has been conducted in the context of acute myeloid leukemia (AML). nih.govnih.gov In in vitro studies using AML cell lines such as MV4-11 and OCI-AML3, the compound selectively inhibited the growth and clonogenicity of AML cells compared to cells from solid tumors. nih.govresearchgate.net

Key findings from these cellular models include:

Cell Cycle Arrest: Treatment with GSK269962A led to an arrest of AML cells in the G2 phase of the cell cycle. researchgate.net

Induction of Apoptosis: The compound induced apoptosis in a dose-dependent manner, with apoptotic rates exceeding 40% at a concentration of 80 nM in MV4-11 and OCI-AML3 cells. nih.gov This effect was mediated through the mitochondrial pathway, evidenced by the cleavage of PARP and modulation of Bcl-2 family proteins. frontiersin.org

Inhibition of Colony Formation: GSK269962A significantly reduced the size and number of colonies formed by AML cells in methylcellulose (B11928114) medium, indicating an inhibitory effect on their long-term proliferative capacity. nih.gov

Table 1: In Vitro Activity of GSK269962A in AML Cell Lines
Cell LineAssayEndpointResultReference
MV4-11, OCI-AML3Cell Viability (CCK-8)Inhibition of GrowthDose- and time-dependent decrease in viability researchgate.net
MV4-11, OCI-AML3Colony FormationInhibition of ClonogenicitySignificant reduction in colony size and number nih.gov
MV4-11, OCI-AML3Flow Cytometry (Propidium Iodide)Cell Cycle ArrestAccumulation of cells in G2 phase researchgate.net
MV4-11, OCI-AML3Flow Cytometry (Annexin V/PI)Apoptosis Induction>40% apoptotic cells at 80 nM concentration nih.gov

The compound was also evaluated in an in vivo mouse model where human MV4-11 cells were injected into immunocompromised mice. researchgate.net Treatment with GSK269962A effectively eliminated leukemia cells from the bone marrow, liver, and spleen, leading to a significant prolongation of survival. nih.govfrontiersin.org Some treated mice remained disease-free for over 140 days. nih.gov

Table 2: In Vivo Efficacy of GSK269962A in an AML Mouse Model
Model SystemMeasurementOutcomeReference
MV4-11 Xenograft in NPG miceSurvival AnalysisSignificantly prolonged survival compared to vehicle control researchgate.net
MV4-11 Xenograft in NPG miceLeukemic Infiltration (Flow Cytometry)Elimination of human CD45+ cells in bone marrow, spleen, and liver researchgate.net

Role in Inflammatory and Autoimmune Disease Research Models

GSK269962A has demonstrated clear anti-inflammatory properties in cellular models. nih.gov The ROCK pathway is a key regulator of immune cell function, and its inhibition can modulate inflammatory responses. In an established in vitro model using lipopolysaccharide (LPS)-stimulated human monocytes, GSK269962A potently blocked the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govselleckchem.com This demonstrates its ability to interfere with key inflammatory signaling cascades at the cellular level. Given the role of these cytokines in numerous autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, GSK269962A serves as a critical research tool for studying the involvement of the ROCK pathway in these conditions. redxpharma.comnews-medical.net

Potential in Neurodegenerative and Metabolic Disease Research Models

While specific studies utilizing GSK269962A in neurodegenerative or metabolic disease models are not yet widely published, the established role of the ROCK pathway in these areas highlights the compound's significant potential.

Neurodegenerative Disease Models: The ROCK signaling pathway is heavily implicated in pathological processes central to neurodegeneration, including axonal retraction, neuroinflammation, and the formation of protein aggregates. nih.govnih.govdovepress.com Inhibition of ROCK has shown therapeutic potential in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govfrontiersin.org As a highly potent and selective inhibitor, GSK269962A is an ideal research tool to dissect the specific contributions of ROCK1 and ROCK2 in in vitro models (e.g., primary neurons, microglia, astrocytes) and ex vivo brain slice cultures. nih.govnews-medical.net It could be used to investigate effects on neurite outgrowth, synaptic plasticity, microglial activation, and the processing of proteins like amyloid-beta and tau. dovepress.comfrontiersin.orgmdpi.com

Metabolic Disease Research Models: Elevated ROCK activity is a feature of metabolic syndrome, contributing to obesity, insulin (B600854) resistance, and hypertension. cytoskeleton.comfrontiersin.orgeurekaselect.com Preclinical studies using other ROCK inhibitors have shown that blocking this pathway can improve glucose tolerance and increase insulin sensitivity. cytoskeleton.comnih.govnih.gov GSK269962A could be applied to various metabolic research models. In cultured adipocytes or hepatocytes, it could be used to probe the role of ROCK in insulin-stimulated glucose uptake, lipogenesis, and inflammatory signaling. nih.govmdpi.com In ex vivo models, such as isolated pancreatic islets or adipose tissue explants, it could help elucidate how ROCK signaling modulates insulin secretion and tissue-specific metabolic function. usamv.ro

Methodological Advancements and Tool Development Facilitated by 4-(1,1-Dioxidothiomorpholino)benzimidamideThere is no evidence of this compound being used to develop new scientific methods or as a research tool.

Future Horizons: Charting the Next Wave of Research for this compound

The compound this compound stands as a molecule of significant interest, merging two pharmacologically important scaffolds: the benzimidamide group, known for its role in inhibiting serine proteases, and the thiomorpholine (B91149) dioxide moiety, a privileged structure in medicinal chemistry used to enhance drug-like properties. jchemrev.comnih.govjchemrev.com As researchers seek to unlock its full therapeutic potential, the future trajectory of its development will likely be shaped by cutting-edge technologies and interdisciplinary strategies. This article explores the emerging research avenues poised to define the next chapter for this promising compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.